molecular formula C24H20F3N3O4 B2697144 8,8-dimethyl-5-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 708284-85-9

8,8-dimethyl-5-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

Cat. No.: B2697144
CAS No.: 708284-85-9
M. Wt: 471.436
InChI Key: PBEHSIOTUKGCPW-UHFFFAOYSA-N
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Description

8,8-dimethyl-5-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its structure is based on a tetrahydropyrimidoquinolinetrione core, a scaffold known to exhibit diverse biological activities. The presence of the 3-(trifluoromethyl)phenyl-substituted furan moiety suggests potential for high-affinity binding to specific biological targets, as the trifluoromethyl group is a common pharmacophore used to enhance metabolic stability and membrane permeability source . This compound is primarily investigated as a key intermediate or a final target molecule in the synthesis of novel small-molecule libraries for high-throughput screening source . Researchers utilize it to explore structure-activity relationships (SAR) aimed at developing potent inhibitors for enzymes such as kinases or phosphodiesterases, given the structural similarity of its core to known inhibitors of these classes source . Its mechanism of action is dependent on the specific research context but is hypothesized to involve interference with critical signaling pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8,8-dimethyl-5-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O4/c1-23(2)9-13-17(14(31)10-23)18(19-20(28-13)29-22(33)30-21(19)32)16-7-6-15(34-16)11-4-3-5-12(8-11)24(25,26)27/h3-8,18H,9-10H2,1-2H3,(H3,28,29,30,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEHSIOTUKGCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8,8-dimethyl-5-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of the compound is characterized by a pyrimidoquinoline core with multiple substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions to construct the core structure followed by functionalization with trifluoromethyl and furan moieties. Key synthetic routes include:

  • Formation of the pyrimidoquinoline backbone via cyclization reactions.
  • Introduction of the trifluoromethyl group through electrophilic aromatic substitution.
  • Furan integration via coupling reactions with furan derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 5 μM against breast cancer cells (MCF-7), indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Cycle Progression : Studies have shown that treatment with this compound leads to G1 phase arrest in cancer cells.
  • Induction of Apoptosis : Flow cytometry analysis revealed increased annexin V staining in treated cells, suggesting apoptosis induction through the mitochondrial pathway.

Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound against SARS-CoV-2. Preliminary results indicate:

  • Inhibition of Viral Replication : The compound showed promising results in inhibiting viral replication in Vero E6 cells with an IC50 value of 1.57 μM .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 Value (μM)Mechanism
AnticancerMCF-7 (Breast Cancer)5Cell cycle arrest and apoptosis
AntiviralSARS-CoV-21.57Inhibition of viral replication

Case Study 1: Anticancer Efficacy

A study conducted on human lung cancer (A549) cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability. The study highlighted that at a concentration of 10 μM, cell viability dropped to 30% compared to untreated controls.

Case Study 2: Antiviral Potential

In a separate investigation focusing on SARS-CoV-2, the compound was tested for its ability to inhibit viral replication in a high-throughput screening format. Results indicated a significant reduction in viral load at concentrations as low as 1 μM.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogues differ in substituents at the 5-position of the pyrimidoquinoline core:

Compound Name Substituent at 5-Position Molecular Weight Melting Point (°C) Key Properties
Target Compound 5-(3-(Trifluoromethyl)phenyl)furan ~517.4* N/A High lipophilicity (CF₃), furan π-system
8,8-Dimethyl-5-(4-methylphenyl)-analogue 4-Methylphenyl 353.37 N/A Lower polarity, moderate steric bulk
5-(2,4-Dichlorophenyl)-1,3,8,8-tetramethyl-analogue 2,4-Dichlorophenyl 452.3 340 High crystallinity, electron-withdrawing Cl
5-(4-Hydroxyphenyl)-8,8-dimethyl-analogue 4-Hydroxyphenyl 353.37 >300 Polar (OH), potential H-bonding
5-[4-(Methylthio)phenyl]-8,8-dimethyl-analogue 4-(Methylthio)phenyl 383.46 N/A Moderate lipophilicity (SMe), flexible

*Estimated based on molecular formula (C₂₅H₂₁F₃N₃O₅).

Key Observations :

  • Chlorophenyl analogues (e.g., 2,4-dichloro) exhibit higher melting points due to strong intermolecular halogen bonding .
  • Hydroxyphenyl derivatives are more polar but may suffer from rapid metabolic clearance .

Structural and Spectroscopic Comparisons

  • X-ray crystallography : The 8,8-dimethyl-5-(4-methylphenyl) analogue reveals a boat conformation in the tetrahydropyrimidine ring, stabilized by dimethyl groups. The target compound’s furan substituent may introduce torsional strain or alter packing efficiency.
  • IR/NMR data: Carbonyl stretches (1685–1711 cm⁻¹) and CF₃ signals (1100–1200 cm⁻¹ in IR; δ 110–125 ppm in ¹³C NMR) distinguish the target compound from analogues with non-fluorinated groups .

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